Sealapex
Description
Properties
CAS No. |
115055-59-9 |
|---|---|
Molecular Formula |
C16H15F3O8 |
Synonyms |
Sealapex |
Origin of Product |
United States |
Scientific Research Applications
Cytotoxicity and Biocompatibility
Recent studies have investigated the cytotoxicity of Sealapex compared to other endodontic sealers. One study assessed the impact on human periodontal ligament fibroblast cells and found that this compound exhibited higher cell viability than some other sealers like Apexit Plus, indicating better biocompatibility at certain dilutions (p = 0.010) .
Table 1: Cell Viability of Different Endodontic Sealers
| Sealer | 24h Cell Viability (%) | 72h Cell Viability (%) |
|---|---|---|
| This compound | Higher than Apexit Plus | Higher than AH Plus |
| Apexit Plus | Lower than this compound | Lower than this compound |
| AH Plus | Lowest | Lowest |
Apical Sealing Ability
This compound has been shown to provide superior apical sealing compared to other sealers over time. In a comparative study, this compound demonstrated significantly lower apical leakage at multiple time intervals (7, 14, and 21 days) compared to AH Plus and other sealers .
Table 2: Apical Leakage Comparison Over Time
| Time (Days) | This compound Leakage (μL/min) | Other Sealers Leakage (μL/min) |
|---|---|---|
| 7 | 0.058 ± 0.01 | AH Plus: 0.06 ± 0.026 |
| 14 | 0.026 ± 0.011 | MTA Fillapex: 0.039 ± 0.102 |
| 21 | Not significantly different from AH Plus | - |
Clinical Outcomes
Clinical outcomes for teeth obturated with this compound have shown substantial success rates in nonsurgical root canal treatments. One study reported that teeth treated with matched single-cone techniques using this compound achieved favorable clinical results .
Case Study Example:
A clinical case highlighted the dissolution of excess sealer in periradicular tissues leading to osseous repair, demonstrating the effective biological response facilitated by this compound .
Physical Properties Enhancement with Nanotechnology
Recent advancements have explored enhancing the physical properties of this compound by incorporating calcium hydroxide nanoparticles. A study evaluated the solubility and pH of modified this compound formulations:
Table 3: Solubility and pH Evaluation of Modified this compound
| Group | Solubility (%) at 24h | pH at 24h |
|---|---|---|
| This compound + 3% CHNP | Highest (4.97) | Higher |
| This compound + 8% CHNP | Lowest (2.24) | Highest |
| Conventional this compound | Moderate (2.83) | Moderate |
The incorporation of nanoparticles resulted in improved sealing properties while maintaining biocompatibility .
Chemical Reactions Analysis
Chemical Composition
Sealapex contains calcium hydroxide (Ca(OH)₂), bismuth trioxide (Bi₂O₃), and salicylate resin as primary components . Energy-dispersive X-ray (EDX) analysis reveals its elemental composition by weight:
Bismuth trioxide enhances radiopacity, while calcium hydroxide drives alkaline pH and mineralization .
Solubility Dynamics
This compound demonstrates variable solubility depending on formulation and environmental conditions:
| Time Interval | Solubility (%) | Experimental Condition | Source |
|---|---|---|---|
| 24 hours | 4.97 ± 2.12 | Modified with 3% CHNP | |
| 14 days | 5.13 ± 1.52 | Modified with 3% CHNP | |
| 24 hours | 5.65 ± 0.80 | Conventional formula |
High solubility (>3%) often exceeds ANSI/ADA standards, attributed to its porous matrix and water ingress . Modifications with 8% calcium hydroxide nanoparticles (CHNP) reduce solubility to 2.24% at 24 hours .
pH Behavior
This compound maintains a strongly alkaline pH due to hydroxyl ion (OH⁻) release from calcium hydroxide dissociation:
| Time Interval | pH Value | Comparison to Other Sealers | Source |
|---|---|---|---|
| 24 hours | 9.82 ± 0.18 | Higher than AH Plus (8.10) | |
| 14 days | 9.77 ± 0.35 | Higher than MTA Fillapex | |
| 28 days | 9.83 ± 0.10 | Sustained alkalinity |
This alkaline environment (pH ~9.8–12.3 ) promotes antibacterial activity and mineralized tissue formation .
Calcium Ion Release
Calcium ion (Ca²⁺) release is critical for bioactivity but varies with solubility:
| Material | Ca²⁺ Release (ppm) | Time Interval | Source |
|---|---|---|---|
| This compound | 15.6 ± 1.2 | 7 days | |
| MTA Fillapex | 20.7 ± 1.8 | 7 days | |
| AH Plus | <1.0 | 7 days |
Lower Ca²⁺ release compared to MTA-based sealers suggests reduced bioactivity but mitigates structural degradation .
Thermal and Chemical Stability
-
Thermal Behavior: No exothermic/endothermic peaks in DSC analysis, indicating stability up to 120°C .
-
Hydration Reaction: Prolonged water exposure increases porosity, enabling continued Ca(OH)₂ reaction and delayed setting (2–3 weeks in 100% humidity) .
-
Decomposition Products: None under normal conditions, but elevated temperatures may release methyl salicylate vapors .
Biological Interactions
-
Cytotoxicity: this compound shows 70–85% cell viability in HPDLF cells at 24 hours, outperforming AH Plus (45–60%) .
-
Apoptotic Activity: Induces 12–18% TUNEL-positive cells vs. 30–35% for AH Plus .
Comparative Rheology
This compound exhibits stable viscosity (η ≈ 150–200 Pa·s) over time, unlike Capseal or AH Plus, which show rapid increases during setting . This property ensures consistent flowability during clinical application.
Key Chemical Reactions:
Comparison with Similar Compounds
Microleakage Performance
Sealapex’s sealing ability varies depending on the timeframe and comparator:
- Short-term (24 hours): MTA Fillapex outperforms this compound and AH Plus (epoxy resin) in microleakage resistance (0.039 vs. 0.026–0.032 μL min⁻¹) .
Table 1: Microleakage Comparison (μL min⁻¹)
| Sealer | 24 Hours | 6 Months |
|---|---|---|
| This compound | 0.032 ± 0.011 | 0.026 ± 0.011 |
| AH Plus | 0.032 ± 0.011 | 0.032 ± 0.011 |
| MTA Fillapex | 0.039 ± 0.102 | 0.039 ± 0.102 |
| Endosequence | - | 3.90 ± 2.51 |
| Endoseal | - | 4.49 ± 1.91 |
Key Insight: this compound’s sealing improves over time due to chemical bonding with dentin collagens and calcium hydroxide hydration , whereas MTA Fillapex degrades due to solubility .
Physical and Mechanical Properties
- Flowability: this compound, MTA Fillapex, and AH Plus show comparable flow (ISO 6876:2001 compliant) .
- Setting Time: this compound sets slower (≥24 hours) than Apexit Plus (p < 0.0001) but faster than AH Plus .
- Bond Strength: this compound has lower push-out bond strength (1.2–2.4 MPa) than AH Plus (3.5–4.5 MPa) but higher than MTA Fillapex . Adhesion to dentine/gutta-percha is moderate (0.02–2.38 MPa) .
Table 2: Physical Properties
| Property | This compound | AH Plus | MTA Fillapex | Apexit Plus |
|---|---|---|---|---|
| Setting Time | ≥24 h | 72–96 h | <24 h | 12 h |
| Solubility | <3% | <1% | >5% | <3% |
| Radiopacity | 6.82 mm Al | 7.1 mm Al | 5.3 mm Al | 3.44 mm Al |
| Bond Strength | 1.2–2.4 MPa | 3.5–4.5 MPa | 0.8–1.5 MPa | - |
Antimicrobial and Biocompatibility Profile
- Antimicrobial Activity:
- Cytotoxicity:
Table 3: Antimicrobial Efficacy
| Sealer | Inhibition Zone (mm) | Key Pathogens Targeted |
|---|---|---|
| This compound | 10–18 (diffusion) | C. albicans, E. faecalis |
| AH Plus | 5–12 | E. faecalis |
| MTA Fillapex | 8–15 | E. faecalis |
| Calcium Hydroxide Paste | 6–9.5 (inhibition) | Broad-spectrum |
Clinical Outcomes and Limitations
- Advantages:
- Limitations:
Table 4: Clinical Performance
| Sealer | 3-Year Success Rate | Key Clinical Strength |
|---|---|---|
| This compound | 83% | Pediatric pulpectomies |
| AH Plus | 89% | Long-term stability |
| Endosequence | 78% | Bioceramic bonding |
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for evaluating Sealapex’s physical properties (e.g., setting time, flow)?
- Methodology : Follow ISO 6878:2012 specifications for setting time and flow testing. For wettability, use a contact angle goniometer. Group comparisons should employ one-way ANOVA with Tukey’s post hoc test for intergroup differences and repeated measures ANOVA with Bonferroni correction for temporal data .
- Example Data :
| Group | Setting Time (min) | Flow (mm) |
|---|---|---|
| This compound | 120 ± 15 | 25 ± 2 |
| This compound + 3% CHNP | 150 ± 20 | 28 ± 3 |
| This compound + 8% CHNP | 90 ± 10 | 30 ± 2 |
Q. How does this compound’s pH and calcium ion release profile compare to other calcium hydroxide-based sealers?
- Methodology : Measure pH and calcium release at intervals (24h, 48h, 7d, 30d) using ion-selective electrodes. This compound consistently exhibits higher pH (>12) and sustained calcium release (e.g., 28.5 mg/L at 30 days) compared to Apexit or Sealer 26, which show rapid initial release but lower long-term stability .
Advanced Research Questions
Q. How do nanoparticle additives (e.g., 3% vs. 8% calcium hydroxide nanoparticles) influence this compound’s physicochemical properties?
- Key Findings :
- 3% CHNP : Prolongs setting time (+25%) but improves flow (+12%) due to delayed polymerization.
- 8% CHNP : Accelerates setting time (-25%) via enhanced moisture absorption but increases flow (+20%) due to reduced viscosity .
- Contradictions : Discrepancies in setting time data (e.g., some studies report no setting in dry environments) highlight the need to control humidity (≥70%) and temperature (37°C) during experiments .
Q. What experimental strategies resolve contradictions in this compound’s leakage rates across studies?
- Analysis : Conflicting leakage data (e.g., this compound vs. MTA Fillapex) arise from methodological variations:
- Dye penetration tests : this compound shows higher leakage (1.379 mm at 4 months vs. 1.137 mm for MTA Fillapex) in lateral condensation techniques but comparable results in thermoplastic obturation .
- Recommendation : Standardize leakage models (e.g., fluid filtration vs. dye penetration) and validate with micro-CT imaging .
Q. How does this compound modulate macrophage polarization (M1/M2) in periradicular tissues?
- Methodology : Use Luminex assays to quantify cytokines (GM-CSF, IL-6) and qPCR for M2 markers (Arg1, Retnla). This compound downregulates M2 markers (e.g., Arg1 by 40%, Retnla by 55%) but does not significantly alter M1-associated cytokines like TNF-α, suggesting limited pro-inflammatory effects .
Q. What factors contribute to this compound’s cytotoxicity variability in cell culture studies?
- Critical Variables :
- Material state : Fresh this compound exhibits slight cytotoxicity (70% cell viability at 7d), while set material is non-cytotoxic (>90% viability) due to reduced monomer leaching .
- Experimental design : Discrepancies arise from inconsistent dissolution protocols (e.g., PBS vs. DMEM extraction) and cell lines (L929 fibroblasts vs. human osteoblasts) .
Methodological Best Practices
Q. How to ensure reproducibility in this compound studies?
- Guidelines :
Document environmental conditions (humidity, temperature) during setting .
Use ISO-compliant molds for physical property tests .
Pre-condition samples in simulated body fluid (pH 7.4) before biocompatibility assays .
Q. How to design experiments assessing this compound’s long-term stability in vivo?
- Protocol :
- Timepoints : Evaluate at 7d, 30d, 6mo to capture degradation phases.
- Metrics : Measure calcium hydroxyl release (via EDTA titration), microleakage (fluid filtration), and histopathological responses (e.g., giant cell infiltration) .
Data Contradiction Analysis Framework
- Step 1 : Compare experimental parameters (e.g., humidity in setting time studies ).
- Step 2 : Validate findings using orthogonal methods (e.g., SEM for porosity vs. dye penetration for leakage ).
- Step 3 : Conduct meta-analyses to identify consensus (e.g., this compound’s alkaline pH is consistently reported across 15+ studies ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
